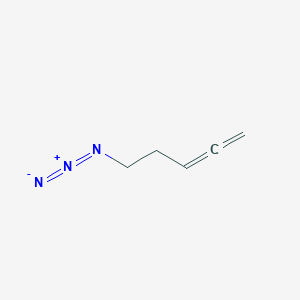
5-Azidopenta-1,2-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azidopenta-1,2-diene is an organic compound with the molecular formula C₅H₇N₃. It is characterized by the presence of an azide group (-N₃) attached to a conjugated diene system. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azidopenta-1,2-diene typically involves the reaction of a suitable precursor with sodium azide (NaN₃). One common method is the nucleophilic substitution of an allylic halide with sodium azide under mild conditions. The reaction can be represented as follows:
CH2=CH−CH2−CH2−X+NaN3→CH2=CH−CH2−CH2−N3+NaX
where X is a halogen such as chlorine or bromine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Azidopenta-1,2-diene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the azide group.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.
Substitution: Sodium azide (NaN₃) is a common reagent for nucleophilic substitution.
Reduction: Lithium aluminum hydride (LiAlH₄) is used for the reduction of the azide group.
Major Products Formed
Cycloaddition: Formation of 1,2,3-triazoles.
Substitution: Formation of substituted dienes.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
5-Azidopenta-1,2-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is used in bioconjugation techniques, where it can be attached to biomolecules for labeling and detection.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive azide group.
Mécanisme D'action
The mechanism of action of 5-Azidopenta-1,2-diene involves the reactivity of the azide group and the conjugated diene system. The azide group can undergo cycloaddition reactions, forming stable triazole rings. The conjugated diene system can participate in Diels-Alder reactions, forming six-membered rings. These reactions are facilitated by the electronic properties of the azide and diene groups, which allow for efficient interaction with various reagents and catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
2-Methyl-1,3-butadiene (Isoprene): A naturally occurring diene used in the synthesis of natural rubber.
3-Azido-1-propene: A compound with a similar azide group but a different carbon skeleton.
Uniqueness
5-Azidopenta-1,2-diene is unique due to the combination of the azide group and the conjugated diene system. This combination imparts distinct reactivity and allows for a wide range of chemical transformations. The presence of the azide group makes it particularly useful in click chemistry and bioconjugation applications.
Propriétés
InChI |
InChI=1S/C5H7N3/c1-2-3-4-5-7-8-6/h3H,1,4-5H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZLIBNNLHEIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2940420.png)
![5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2940424.png)


![2,4-dimethoxy-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2940430.png)

![4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940432.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2940433.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2940436.png)




